molecular formula C11H7FO B1613478 6-Fluoro-2-naphthaldehyde CAS No. 721968-77-0

6-Fluoro-2-naphthaldehyde

Cat. No.: B1613478
CAS No.: 721968-77-0
M. Wt: 174.17 g/mol
InChI Key: IAZWESCHJCWOSL-UHFFFAOYSA-N
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Description

6-Fluoro-2-naphthaldehyde is an organic compound with the molecular formula C11H7FO. It is a derivative of naphthalene, where a fluorine atom is substituted at the 6th position and an aldehyde group at the 2nd position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

Similar compounds such as 4-fluoro-1-naphthaldehyde and 1-fluoro-2-naphthaldehyde have been studied . These compounds participate in aromatic nucleophilic substitution (SNAr) reactions, suggesting that 6-Fluoro-2-naphthaldehyde may have similar targets.

Mode of Action

This compound likely interacts with its targets through an aromatic nucleophilic substitution (SNAr) reaction . This reaction proceeds via a concerted mechanism, forming a single transition state. The presence of a formyl group is essential for the reaction to take place .

Biochemical Pathways

The snar reaction it undergoes results in the formation of chemically important c-c, c-s, and c-o bonds . These reactions have significant synthetic utility, especially in the synthesis of reaction intermediates, pharmaceuticals, natural products, and herbicides .

Pharmacokinetics

The introduction of solvent in similar compounds increases the activation energy barrier, indicating a significant effect of solvents on transition state . This could impact the bioavailability of this compound.

Result of Action

Similar compounds have been used as fluorescence probes due to their hydrophobic nature and excellent sensing and selectivity properties towards anions and cations .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, the polar aprotic solvent DMSO works best for the aromatic nucleophilic substitution of fluorine . Additionally, the order of reactivity was found to be highest in the gas phase, followed by DMSO, and then protic polar solvents like methanol and water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Fluoro-2-naphthaldehyde can be synthesized through various methods. One common approach involves the fluorination of 2-naphthaldehyde. This can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature to moderate temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-naphthaldehyde undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles such as thiolates, amines, or alkoxides.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium thiolate or sodium methoxide in solvents like dimethyl sulfoxide (DMSO) or methanol.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted naphthaldehyde derivatives.

    Oxidation: Formation of 6-fluoro-2-naphthoic acid.

    Reduction: Formation of 6-fluoro-2-naphthylmethanol.

Scientific Research Applications

6-Fluoro-2-naphthaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Utilized in the development of fluorescent probes for biological imaging and detection of specific biomolecules.

    Medicine: Investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Employed in the manufacture of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 4-Fluoro-1-naphthaldehyde
  • 1-Fluoro-2-naphthaldehyde
  • 4-Fluoro-2-naphthaldehyde

Comparison: 6-Fluoro-2-naphthaldehyde is unique due to the specific positioning of the fluorine and aldehyde groups, which influence its reactivity and applications. Compared to its isomers, it may exhibit different reactivity patterns in nucleophilic substitution and other reactions due to the electronic effects of the substituents.

Properties

IUPAC Name

6-fluoronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZWESCHJCWOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630454
Record name 6-Fluoronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721968-77-0
Record name 6-Fluoronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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